3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid
Description
Properties
Molecular Formula |
C11H9BrFNO2 |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
3-(4-bromo-6-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrFNO2/c12-8-3-7(13)4-9-11(8)6(5-14-9)1-2-10(15)16/h3-5,14H,1-2H2,(H,15,16) |
InChI Key |
UPAHZWDFBFFFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CCC(=O)O)Br)F |
Origin of Product |
United States |
Preparation Methods
Protection and Functionalization of Indole-3-Acetic Acid
A key step involves starting from indole-3-acetic acid derivatives. Protection of the carboxylic acid group using methyl chloroformate and methanol forms methyl esters, which facilitate further transformations without interference from acidic protons. For example, methylation of indole-3-acetic acid under mild conditions yields a protected intermediate suitable for subsequent lithiation.
Directed Lithiation and Halogenation
Using strong bases such as lithium diisopropylamide at low temperatures (-78°C), selective lithiation at the 4-position of the indole ring is achieved. This intermediate can then be treated with electrophilic halogen sources to introduce bromine and fluorine substituents. The presence of fluorine at the 6-position can be introduced either by starting from a fluorinated indole precursor or via electrophilic fluorination post-lithiation.
Nucleophilic Substitution for Propanoic Acid Side Chain Installation
After halogenation, nucleophilic substitution with alkyl bromides or related electrophiles introduces the propanoic acid side chain at the 3-position. This step often uses strong bases and polar aprotic solvents such as tetrahydrofuran under inert atmosphere to ensure selectivity and yield.
Deprotection and Hydrolysis
Final steps involve deprotection of the methyl ester groups and hydrolysis under basic conditions (e.g., sodium hydroxide aqueous solution) to yield the free carboxylic acid. This step is typically performed at room temperature or slightly elevated temperatures to avoid decomposition.
Example Synthetic Route (Adapted from Related Indole-3-Carboxylic Acid Derivatives)
Supporting Research Findings and Data
- The use of lithium diisopropylamide for lithiation provides high regioselectivity essential for halogen substitution on the indole ring.
- Protection of the carboxylic acid as methyl esters is critical to prevent side reactions during lithiation and halogenation steps.
- Halogenated indole intermediates can be purified by silica gel chromatography, and their structures confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
- Deprotection under mild basic conditions ensures high yields of the target acid without degradation.
- Alternative methods involve palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) to install substituents on the indole ring, although these are more common for complex substitutions.
Comparative Table of Key Reagents and Conditions
| Synthetic Step | Common Reagents | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Protection of acid | Methyl chloroformate, DCC, DMAP | Dichloromethane, methanol | Room temperature | Mild, high yield |
| Lithiation | Lithium diisopropylamide | Tetrahydrofuran | -78°C | Requires inert atmosphere |
| Halogenation | Bromine sources, fluorine reagents | Tetrahydrofuran or dichloromethane | 0 to room temperature | Control to avoid polyhalogenation |
| Alkylation | Alkyl bromides | Tetrahydrofuran | 0 to room temperature | Strong base needed |
| Deprotection | Sodium hydroxide aqueous | Water | Room temperature | Quantitative hydrolysis |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Indole derivatives, including this compound, have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that the bromine and fluorine substitutions enhance its binding affinity to cancer-related targets, potentially leading to the development of novel anticancer agents .
- Antiviral and Anti-inflammatory Properties : The compound is also being explored for its antiviral effects and as a candidate for anti-inflammatory drugs. Its structural characteristics may allow it to interact effectively with viral enzymes or inflammatory mediators.
2. Biological Studies
- Mechanistic Studies : The compound serves as a probe in chemical biology to study enzyme mechanisms and receptor-ligand interactions. Its unique structure allows researchers to elucidate how indole derivatives interact with biological targets at the molecular level.
3. Material Science
- Organic Materials Development : 3-(4-Bromo-6-fluoro-3-indolyl)propanoic acid can be utilized in synthesizing organic materials with specific electronic or optical properties, making it valuable in developing advanced materials for electronics and photonics.
Biological Activities
The compound exhibits a range of biological activities, particularly:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, enhancing its potential as a therapeutic agent in infectious disease treatments .
Mechanism of Action
The mechanism of action of 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Halogenation Effects: The dual halogenation (Br at C4, F at C6) in the target compound likely enhances its electrophilic character compared to mono-halogenated analogs like 3-(6-Bromo-1H-indol-3-yl)propanoic acid. Fluorine’s electronegativity may also improve metabolic stability .
Functional Group Modifications: The methyl group in SY250713 increases lipophilicity (clogP ≈ 3.2), which may improve membrane permeability but reduce aqueous solubility compared to the target compound . The amino group in (S)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid introduces a zwitterionic character, making it structurally analogous to tryptophan. This modification could enable integration into peptide chains or inhibition of aminoacyl-tRNA synthetases .
Biological Implications: Indole derivatives with propanoic acid side chains (e.g., 3-(3-Indolyl)propionic acid) are known to interact with aryl hydrocarbon receptors (AhR) or act as antioxidants . The target compound’s halogenation may fine-tune these interactions.
Biological Activity
3-(4-Bromo-6-fluoro-3-indolyl)propanoic acid is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.11 g/mol. The compound features a bromine and fluorine substituent on the indole ring, which may significantly influence its biological activity.
Biological Activity Overview
Indole derivatives, including this compound, exhibit a wide range of biological activities such as:
- Antibacterial Activity : Indole derivatives are known for their antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Many indole compounds show efficacy against fungal strains, including Candida species.
- Anticancer Activity : Certain indole derivatives have demonstrated cytotoxic effects on cancer cell lines.
Structure-Activity Relationship (SAR)
The presence of halogen substituents like bromine and fluorine can enhance the biological activity of indole derivatives by affecting their electronic properties and binding affinity to biological targets. For instance:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(4-Bromoindolyl)propanoic Acid | Indole without fluorine | Moderate antibacterial activity |
| 3-(4-Fluoroindolyl)propanoic Acid | Contains a fluorine substituent | Enhanced anticancer activity |
| 3-(5-Fluoroindolyl)propanoic Acid | Fluorine at a different position | Variations in reactivity |
Case Studies and Research Findings
-
Antibacterial Studies :
A study examined the antibacterial properties of various indole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:- E. coli : MIC = 8.33 µM
- S. aureus : MIC = 5.64 µM
- P. aeruginosa : MIC = 13.40 µM
-
Antifungal Activity :
In vitro tests showed that this compound has antifungal effects against Candida albicans, with an MIC value of 16.69 µM, indicating moderate antifungal potential . -
Cytotoxicity Against Cancer Cell Lines :
The compound was tested for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that it has an IC50 value ranging from 5.1 to 22.08 µM, demonstrating promising anticancer activity .
The mechanisms by which this compound exerts its biological effects may involve:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid, and how does regioselectivity impact bromo/fluoro substitution?
- Methodological Answer : The synthesis typically involves functionalizing the indole core. For bromination, N-bromosuccinimide (NBS) in DMF at 0–5°C achieves regioselective substitution at the 4-position of indole . Fluorination can be performed via electrophilic substitution using Selectfluor™ in acetonitrile at 60°C, targeting the 6-position . Propanoic acid side-chain introduction may employ Michael addition or carboxylation of propargyl intermediates . Key challenges include avoiding over-halogenation and ensuring purity (>97%) via HPLC .
Q. How can pKa and solubility of this compound be experimentally determined for buffer compatibility in biological assays?
- Methodological Answer : Use potentiometric titration in aqueous solutions (e.g., 0.1 M KCl) to measure pKa, noting dissociation constants for propanoic acid derivatives typically range between 4.4–4.6 . Solubility can be assessed via shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification at λmax ~260 nm .
Advanced Research Questions
Q. What strategies resolve structural ambiguities in this compound, particularly regarding halogen positioning?
- Methodological Answer : Combine NMR (¹H/¹³C/¹⁹F) and X-ray crystallography. ¹⁹F NMR (470 MHz) identifies fluorine position via coupling patterns, while NOESY confirms spatial proximity of bromine . Single-crystal X-ray analysis (e.g., using Cu-Kα radiation) resolves bond angles and substituent orientation . Computational modeling (DFT) with Gaussian09 can predict electronic effects of halogens on the indole ring .
Q. How do contradictory reports on this compound’s metabolic stability align with its in vivo pharmacokinetics?
- Methodological Answer : Address discrepancies by profiling phase I/II metabolites in murine models. Administer 10 mg/kg orally, collect plasma/urine over 24h, and analyze via LC-MS/MS. For example, dehydroxylation may yield 3-(4-hydroxyphenyl)propanoic acid, while sulfation/glucuronidation generate phase II metabolites . Variability in assays (e.g., microsomal stability vs. in vivo clearance) should be normalized using CYP450 inhibitors .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallized targets (PDB IDs: e.g., 5T3A for indole-binding proteins). Parameterize halogen bonds using AMBER force fields, and validate with MD simulations (GROMACS) over 100 ns. PubChem data (CID 2735609) provides ligand descriptors for QSAR modeling .
Q. How can regioselectivity challenges during indole functionalization be mitigated in scale-up synthesis?
- Methodological Answer : Optimize reaction stoichiometry (1:1.2 molar ratio for bromine/fluorine) and use directing groups (e.g., Boc-protection at N1) to enhance 4-bromo-6-fluoro selectivity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via column chromatography (≥95% purity) .
Data Analysis and Contradiction Resolution
Q. Why do studies report conflicting IC50 values for this compound in kinase inhibition assays?
- Methodological Answer : Variability arises from assay conditions (ATP concentration, pH) and cell lines. Standardize protocols: use 10 µM ATP, pH 7.5, and HEK293 cells transfected with target kinases. Validate via Western blot for phospho-targets. Meta-analysis of PubChem BioAssay data (AID 1259361) identifies outliers due to solvent effects (DMSO >0.1% inhibits activity) .
Experimental Design
Q. How to design a stability study for this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
